molecular formula C18H18Br2O5 B15096856 Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- CAS No. 313505-86-1

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro-

Cat. No.: B15096856
CAS No.: 313505-86-1
M. Wt: 474.1 g/mol
InChI Key: RVLFCVGICLUQQX-UHFFFAOYSA-N
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Description

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is a complex organic compound with a unique structure characterized by multiple oxygen atoms and bromine substitutions. This compound is part of the larger family of crown ethers, which are known for their ability to form stable complexes with various cations due to their cyclic structure and multiple donor atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases or acids to facilitate the formation of the cyclic structure. Bromination is achieved through the addition of bromine or bromine-containing reagents under specific conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace bromine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can lead to debrominated products.

Scientific Research Applications

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential interactions with biological molecules and its ability to form stable complexes with cations.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate certain molecules.

    Industry: Utilized in the development of new materials with specific properties, such as ion-selective membranes.

Mechanism of Action

The mechanism by which Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- exerts its effects involves the formation of stable complexes with cations. The multiple oxygen atoms in the compound’s structure act as donor atoms, coordinating with cations and stabilizing them within the cyclic structure. This ability to form complexes is crucial for its applications in various fields, including chemistry and medicine.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-18-crown-6: Another crown ether with a similar cyclic structure but different substitution pattern.

    Benzo-15-crown-5: A smaller crown ether with fewer oxygen atoms in the ring.

    Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine: A larger crown ether with additional oxygen atoms and a different ring size.

Uniqueness

Dibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecin, 2,13-dibromo-6,7,9,10,17,18-hexahydro- is unique due to its specific bromine substitutions and the number of oxygen atoms in its structure. These features contribute to its distinct chemical properties and its ability to form stable complexes with a variety of cations, making it valuable for specific applications in research and industry.

Properties

CAS No.

313505-86-1

Molecular Formula

C18H18Br2O5

Molecular Weight

474.1 g/mol

IUPAC Name

8,21-dibromo-2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene

InChI

InChI=1S/C18H18Br2O5/c19-13-2-4-16-17(11-13)24-8-6-21-5-7-22-15-3-1-14(20)12-18(15)25-10-9-23-16/h1-4,11-12H,5-10H2

InChI Key

RVLFCVGICLUQQX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)OCCOC3=C(C=C(C=C3)Br)OCCO1

Origin of Product

United States

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